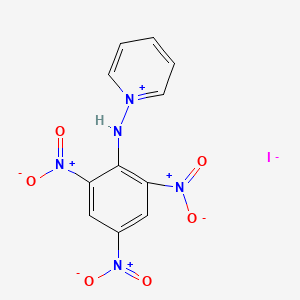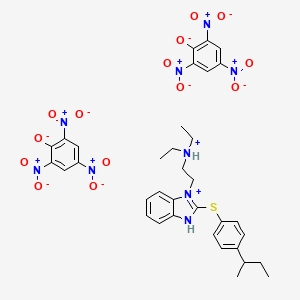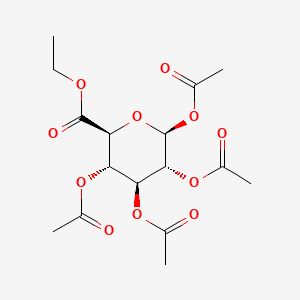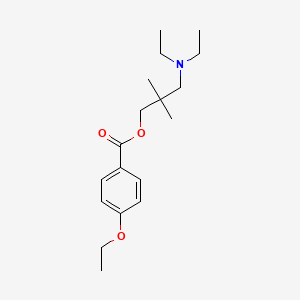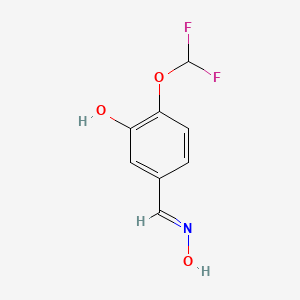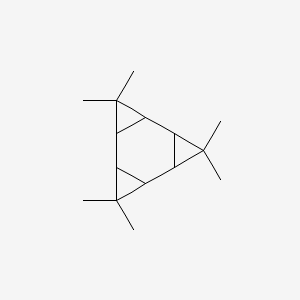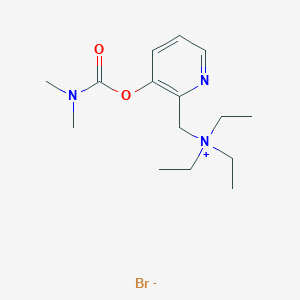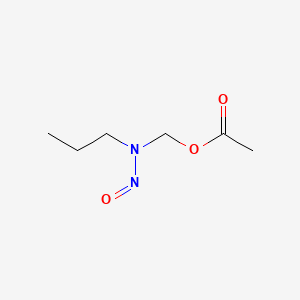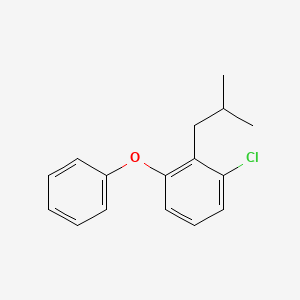
Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv.: is a chemical compound with the molecular formula C16H17ClO . This compound is part of the larger family of benzene derivatives, which are widely studied and utilized in various fields of chemistry and industry.
Méthodes De Préparation
The synthesis of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. typically involves the reaction of benzene derivatives with chlorinating agents and 2-methylpropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Alkylation: Introducing the 2-methylpropyl group through Friedel-Crafts alkylation using catalysts like aluminum chloride.
Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. can be compared with other similar compounds such as:
- Benzene, 1,1’-oxybis-, monochloro bis(2-methylpropyl) deriv.
- Benzene, 1,1’-oxybis-, dichloro mono(2-methylpropyl) deriv.
These compounds share similar structural features but differ in the number and position of chlorine and 2-methylpropyl groups. The unique combination of these groups in Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. gives it distinct chemical and physical properties.
Propriétés
Numéro CAS |
70624-13-4 |
|---|---|
Formule moléculaire |
C16H17ClO |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
1-chloro-2-(2-methylpropyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
Clé InChI |
LMZINBIBRUZJON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


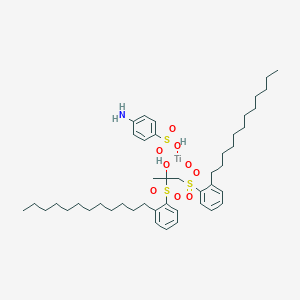
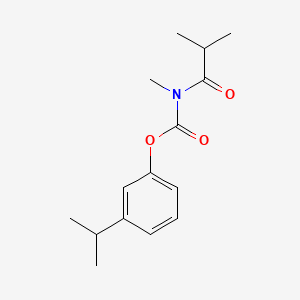
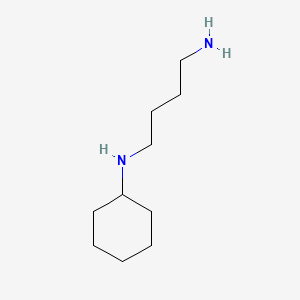
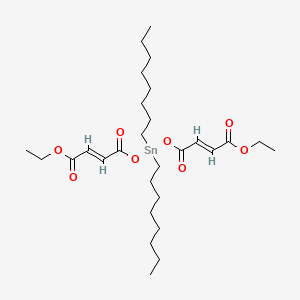
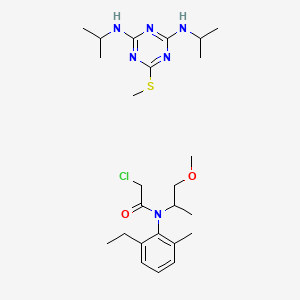
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
